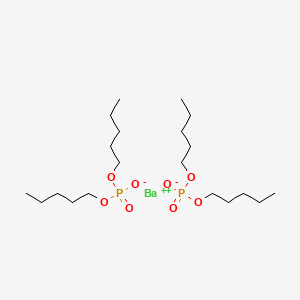
Barium diamyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium diamyl phosphate is an inorganic compound composed of barium cations and diamyl phosphate anions. It is a member of the phosphate family, which is significant in both biological and industrial contexts. This compound typically exists as a white crystalline powder and is sparingly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium diamyl phosphate can be synthesized through a precipitation reaction between a soluble barium salt and diamyl phosphate under controlled conditions. For instance, dissolving barium chloride in distilled water and then slowly adding a solution of diamyl phosphate while stirring continuously can result in the formation of this compound as a precipitate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale precipitation reactions. The process would typically include the use of industrial-grade barium chloride and diamyl phosphate solutions, with careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Barium diamyl phosphate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form barium sulfate as a precipitate.
Substitution Reactions: It can react with other phosphate compounds to form different barium phosphate derivatives.
Common Reagents and Conditions
Reagents: Common reagents include barium chloride, diamyl phosphate, and sulfate salts.
Conditions: Reactions are typically carried out in aqueous solutions at room temperature, with continuous stirring to ensure complete mixing.
Major Products
Barium Sulfate: Formed from precipitation reactions with sulfate ions.
Other Barium Phosphates: Formed from substitution reactions with other phosphate compounds.
Scientific Research Applications
Barium diamyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Utilized in the production of specialized ceramics and as a component in certain types of glass.
Mechanism of Action
The mechanism by which barium diamyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The phosphate groups can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the barium ions can interact with other ions and molecules, influencing various chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Barium Phosphate: Another barium-containing phosphate compound with similar properties but different applications.
Calcium Phosphate: Widely used in biological and medical applications, particularly in bone and dental materials.
Sodium Phosphate: Commonly used in food and pharmaceutical industries.
Uniqueness
Barium diamyl phosphate is unique due to its specific combination of barium and diamyl phosphate, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and advanced materials set it apart from other phosphate compounds.
Properties
CAS No. |
68698-63-5 |
|---|---|
Molecular Formula |
C20H44BaO8P2 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
barium(2+);dipentyl phosphate |
InChI |
InChI=1S/2C10H23O4P.Ba/c2*1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QOKSCAYQPJYQQI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=O)([O-])OCCCCC.CCCCCOP(=O)([O-])OCCCCC.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)

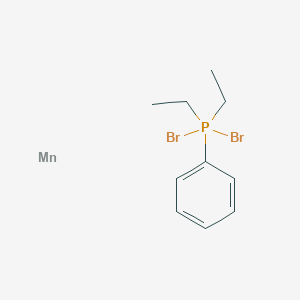


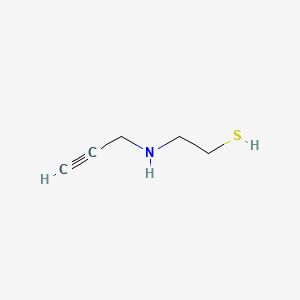
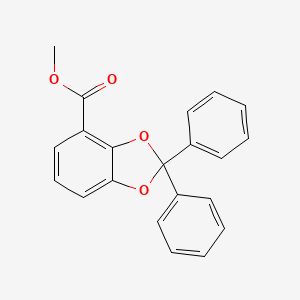
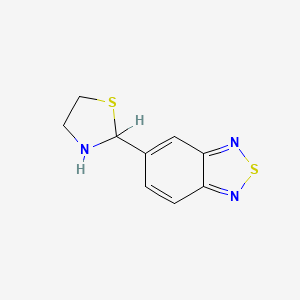
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
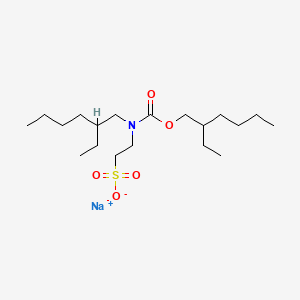
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
